4-Bromo-2-(methoxycarbonyl)benzoic acid

Vue d'ensemble

Description

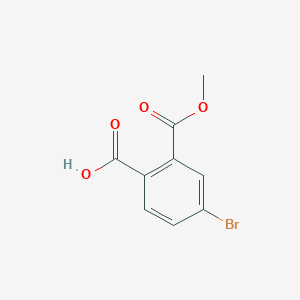

4-Bromo-2-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 are substituted with a bromine atom and a methoxycarbonyl group, respectively. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxycarbonyl)benzoic acid typically involves multiple steps starting from readily available raw materials. One common synthetic route includes the following steps:

Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.

Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.

Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.

Bromination: The esterified compound is brominated to introduce the bromine atom at the desired position.

Diazotization: Finally, the amino group is converted to a diazonium salt, which is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up to produce large quantities. The process involves the same steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of large reactors, precise control of reaction conditions, and continuous monitoring ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Esterification: Reagents like methanol and sulfuric acid are used for esterification, while hydrolysis requires water and a base or acid.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include various substituted benzoic acids and esters.

Esterification and Hydrolysis: Products include different esters and carboxylic acids.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Bromo-2-(methoxycarbonyl)benzoic acid serves as a key intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in various synthetic pathways that lead to the development of therapeutic agents. For instance, it has been utilized in the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment. The synthesis of these inhibitors often involves multiple steps where this compound plays a crucial role due to its reactivity and structural properties .

Case Study: SGLT2 Inhibitors

Recent studies have highlighted the demand for efficient synthetic routes to produce SGLT2 inhibitors. A notable case involved the use of readily available precursors to synthesize 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is closely related to this compound. This compound was synthesized through a multi-step process that included nitration, hydrolysis, and esterification, yielding a product suitable for further pharmaceutical applications .

Organic Synthesis

Versatile Synthetic Intermediate

The compound is valued for its versatility in organic synthesis. It can be used as a building block for constructing more complex molecules through various reactions such as esterification, bromination, and coupling reactions. Its bromine atom provides sites for nucleophilic substitution reactions, making it a valuable component in synthesizing other functionalized benzoic acids and derivatives .

Table: Synthetic Routes Involving this compound

| Reaction Type | Product/Intermediate | Reference |

|---|---|---|

| Esterification | Methyl ester derivatives | |

| Nucleophilic Substitution | Various functionalized compounds | |

| Coupling Reactions | Complex organic molecules |

Materials Science

Potential in Polymer Chemistry

Beyond its applications in pharmaceuticals and organic synthesis, this compound has potential uses in materials science. Its reactivity can be harnessed for the development of polymers or other functional materials. The methoxycarbonyl group can introduce specific properties that enhance the performance of polymeric materials, making this compound relevant in the field of advanced materials research.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(methoxycarbonyl)benzoic acid depends on its application. In pharmaceutical research, it acts as an intermediate in the synthesis of drugs that target specific biological pathways. For example, in the synthesis of SGLT2 inhibitors, it contributes to the inhibition of glucose reabsorption in the kidneys, thereby lowering blood glucose levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but with a chlorine atom instead of a hydrogen atom at position 2.

Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a bromine atom.

2-Bromo-4-(methoxycarbonyl)benzoic acid: Similar structure but with the bromine atom at position 2 instead of 4.

Uniqueness

4-Bromo-2-(methoxycarbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and potential therapeutic agents .

Activité Biologique

4-Bromo-2-(methoxycarbonyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a bromine substituent at the 4-position and a methoxycarbonyl group at the 2-position of the benzoic acid framework. Its molecular weight is approximately 231.07 g/mol.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of derivatives related to this compound. In particular, its derivatives have shown promising inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). A structure-activity relationship (SAR) study indicated that modifications to the carboxylic acid moiety significantly influenced biological activity. The presence of the carboxylic acid was essential for maintaining potency, with IC50 values reported between 24 µM and 45 µM for various analogs .

| Compound | IC50 (µM) | Description |

|---|---|---|

| Compound 1 | 38 ± 6 | Anthranilic acid derivative |

| Compound 2 | 45 ± 6 | Direct brominated analog |

| Compound 11 | 24 | Tetrazole analog |

| Compound 12 | 35 | Acylsulfonamide analog |

Anti-Diabetic Potential

This compound serves as an intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, which are currently in preclinical and phase I studies for diabetes therapy. The synthesis process has been optimized to enhance yield and reduce costs, indicating its industrial relevance .

Study on Antitubercular Activity

In a detailed investigation, various derivatives of anthranilic acid were synthesized and evaluated for their ability to inhibit M. tuberculosis. The study employed an LC-MS/MS-based enzymatic assay to determine the inhibitory activity on the enzyme MabA, crucial in mycolic acid biosynthesis. The results demonstrated that modifications to the carboxylic acid group affected the overall inhibitory potency, emphasizing the importance of this functional group in maintaining biological activity .

Synthesis and Scale-Up for SGLT2 Inhibitors

A practical industrial process was developed for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in SGLT2 inhibitors. The process was successfully scaled up to produce significant quantities with a total yield of approximately 24%. This study illustrates the compound's potential application in therapeutic development for diabetes management .

Propriétés

IUPAC Name |

4-bromo-2-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZFKHATVZXBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.